molecular formula C19H26N2O2 B11150656 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide

Cat. No.: B11150656
M. Wt: 314.4 g/mol
InChI Key: ZMTIXDJHOQJAHF-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide: is a synthetic organic compound that features a unique combination of a tetrahydropyran ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
  • Reduction:

    • Reduction reactions can be performed on the carbonyl group of the carboxamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, especially at the tetrahydropyran ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

  • Oxidation products include oxidized indole derivatives.
  • Reduction products include reduced carboxamide derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology:

  • It may serve as a probe in biological studies to investigate the interactions of indole derivatives with biological targets.

Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for the development of new therapeutic agents targeting specific biological pathways.

Industry:

  • The compound can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
  • The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of the tetrahydropyran ring and the indole moiety in N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide provides distinct chemical and biological properties that are not commonly found in other compounds. This makes it a valuable scaffold for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-13(2)21-12-16(15-7-5-6-8-17(15)21)18(22)20-14-9-10-23-19(3,4)11-14/h5-8,12-14H,9-11H2,1-4H3,(H,20,22)

InChI Key

ZMTIXDJHOQJAHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CCOC(C3)(C)C

Origin of Product

United States

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